molecular formula C2H5N3O2 B051415 2-Nitroethene-1,1-diamine CAS No. 71090-35-2

2-Nitroethene-1,1-diamine

Cat. No. B051415
CAS RN: 71090-35-2
M. Wt: 103.08 g/mol
InChI Key: QPRATAOCXWOIPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related diamine compounds often involves nickel(II)-diamine complexes which facilitate Michael addition reactions with high enantioselectivities. These reactions are crucial for constructing complex molecules from simpler ones, indicating the relevance of diamine catalysts in synthetic chemistry (Evans, Mito, & Seidel, 2007).

Molecular Structure Analysis

The molecular structure of related diamine compounds has been explored through various spectroscopic techniques and X-ray crystallography. These studies provide insights into the arrangement of atoms within the molecules and their electronic structures, which are essential for understanding their chemical behavior (Aydın & Arslan, 2021).

Chemical Reactions and Properties

The chemical reactivity of diamines, including their participation in enantioselective Michael additions, demonstrates their utility in creating chiral centers in organic compounds. This property is highly valued in the development of pharmaceuticals and fine chemicals (Evans & Seidel, 2005).

Scientific Research Applications

1. Analgesic Activity Evaluation

  • Application Summary: A series of N,N’ -disubstituted-2-nitroethene-1,1-diamine and N,N’ -disubstituted- N’’ -cyanoguanidine derivatives were prepared and evaluated for in vivo analgesic activity .
  • Methods of Application: Derivatives of agmatine were synthesized by substituting guanidine with 2-nitroethene-1,1-diamine or N-cyanoguanidine, and their analgesic activity was tested in mice .
  • Results: Some compounds showed both remarkable analgesic activity and good blood-brain barrier permeation profiles. These compounds might be developed for treatment of opioid tolerance and dependence .

2. Synthesis of Heterocyclic and Fused Heterocyclic Compounds

  • Application Summary: Nitro-1,1-enediamines (EDAMs) and 1,1-bis (methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .
  • Methods of Application: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) are used as synthetic building blocks to synthesize a variety of functionalized fused heterocyclic compounds .
  • Results: The bicyclic or tricyclic heterocycles derived from these frames widely exist in natural and synthetic drugs .

3. Synthesis of Functionalized Fused Heterocyclic Compounds

  • Application Summary: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds . The bicyclic or tricyclic heterocycles derived from these frames widely exist in natural and synthetic drugs .
  • Methods of Application: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) are used as synthetic building blocks to synthesize a variety of functionalized fused heterocyclic compounds .
  • Results: The bicyclic or tricyclic heterocycles derived from these frames widely exist in natural and synthetic drugs .

4. Synthesis of Heterocyclic Ketene Aminals

  • Application Summary: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic ketene aminals .
  • Methods of Application: Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) are used as synthetic building blocks to synthesize a variety of heterocyclic ketene aminals .
  • Results: The heterocyclic ketene aminals derived from these frames are generally categorized as good nucleophiles in organic reactions .

Future Directions

To comprehend the reaction properties of EDAMs and NMSN and to design other novel fused heterocycles with biological effects in the future, it is essential to investigate their recent reactions .

properties

IUPAC Name

2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-2(4)1-5(6)7/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRATAOCXWOIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221313
Record name Ethene-1,1-diamine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitroethene-1,1-diamine

CAS RN

71090-35-2
Record name Ethene-1,1-diamine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071090352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene-1,1-diamine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
U Pleiss, JB Lenfers, P Schmitt - Journal of Labelled …, 1993 - Wiley Online Library
The synthesis of tritium‐labelled (+)‐N‐(6‐Ethoxy[2,4‐ 3 H]phenyl)‐N‐(1,2,2‐trimethylpropyl)‐2‐nitroethene‐1, 1‐diamine ([ 3 H]BAY x 9228) a pottassium channel opener, was …
MIG Trimiño, AMHV Cabrera Castro… - Helvetica chimica …, 1998 - Wiley Online Library
The reaction of N,N'‐dimethyl‐2‐nitroethene‐1,1‐diamine (8) with α,ß‐unsaturated acyl isothiocyanates 9 affords 3,3‐diamino‐2‐nitroacrylthioamides 10 (Scheme 2) in moderate‐to‐…
Number of citations: 5 onlinelibrary.wiley.com
S Mojikhalifeh, A Hasaninejad - Tetrahedron Letters, 2017 - Elsevier
The simple synthesis of 1,2,3,5-substituted pyrroles from α-bromoacetophenones and 2-nitroethene-1,1-diamines in the presence of K 2 CO 3 in DMF at 120 C is described. A range of …
Number of citations: 9 www.sciencedirect.com
H Yokoo, E Yamamoto, S Masada… - Chemical and …, 2021 - jstage.jst.go.jp
N-Nitrosodimethylamine (NDMA) is a probable human carcinogen. This study investigated the root cause of the presence of NDMA in ranitidine hydrochloride. Forced thermal …
Number of citations: 11 www.jstage.jst.go.jp
F Abedinifar, B Larijani, M Mahdavi - RSC advances, 2022 - pubs.rsc.org
Nitro-1,1-enediamines (EDAMs) and 1,1-bis(methylthio)-2-nitroethene (NMSN) have proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of …
Number of citations: 3 pubs.rsc.org
H He, M Liu, Z Zheng, Y Liu, J Xiao, R Su, C Hu, J Li… - Molecules, 2006 - mdpi.com
A series of N,N’-disubstituted-2-nitroethene-1,1-diamine and N,N’-disubstituted-N’’-cyanoguanidine derivatives were prepared and evaluated for in vivo analgesic activity. The blood …
Number of citations: 17 www.mdpi.com
A Maryamabadi, A Hasaninejad, N Nowrouzi… - Bioorganic & Medicinal …, 2016 - Elsevier
A simple, efficient and green approach for the synthesis of spiro-dihydropyridines derivatives by one-pot multi-component reaction of isatin or acenaphthoquinone derivatives (1 equiv) …
Number of citations: 44 www.sciencedirect.com
B Babu, E Hemnath, M Jeyaprakash… - International Journal of …, 2012 - go.gale.com
A simple, selective, rapid, precise and economical reverse phase HPLC method has been developed for the simultaneous estimation of ondansetron and ranitidine from pharmaceutical …
Number of citations: 13 go.gale.com
DM Argilagos, MIG Trimiño, AM Cabrera… - Helvetica chimica …, 1997 - Wiley Online Library
The syntheses of several N‐aryl‐3‐amino‐4‐nitroisothiazol‐5(2H)‐imines 12 from 3, 3‐diamino‐2‐nitro‐thioacrylamides 11 are reported (Scheme 3). In polar solvents, a spontaneous …
Number of citations: 15 onlinelibrary.wiley.com
EJ Hunnicutt Jr, JN Davis, JC Chisholm - European journal of …, 1994 - Elsevier
We describe a novel compound, (−)-N-(2-ethoxyphenyl)-N′-(1,2,3,-trimethylpropyl)-2-nitroethene-1,1-diamine), Bay x9227, that demonstrates dose-dependent hyperpolarizing activity …
Number of citations: 9 www.sciencedirect.com

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